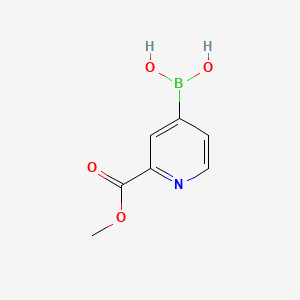

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-methoxycarbonylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-13-7(10)6-4-5(8(11)12)2-3-9-6/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZZDNQZEWCDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674862 | |

| Record name | [2-(Methoxycarbonyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-30-9 | |

| Record name | 2-Pyridinecarboxylic acid, 4-borono-, 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methoxycarbonyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methoxycarbonyl)pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of (2-(Methoxycarbonyl)pyridin-in-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid, a key building block in modern medicinal chemistry, offers a versatile scaffold for the synthesis of complex heterocyclic molecules. Its strategic placement of a boronic acid group and a methoxycarbonyl group on the pyridine ring makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization and utilization.

Core Properties

The physical and chemical properties of this compound (CAS Number: 1150114-30-9) are summarized below. It is important to note that while some data are experimentally determined, others are predicted based on computational models.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BNO₄ | [1][] |

| Molecular Weight | 180.95 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | 410.1±55.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in aqueous acid and water | Inferred from related compounds[4] |

| pKa | 6.75±0.10 (Predicted) | [3] |

Chemical and Spectroscopic Properties

| Property | Value/Description | Source |

| IUPAC Name | (2-methoxycarbonylpyridin-4-yl)boronic acid | [] |

| InChI Key | ZTZZDNQZEWCDEP-UHFFFAOYSA-N | [] |

| SMILES | B(C1=CC(=NC=C1)C(=O)OC)(O)O | [] |

| Storage | Store in an inert atmosphere, in a freezer at -20°C | [1] |

| Stability | Boronic acids have a tendency to form cyclic anhydrides (boroxines) | [5] |

Synthesis and Purification

The synthesis of pyridinylboronic acids can be achieved through several methods, with the halogen-metal exchange followed by borylation being a common and cost-effective approach.

Synthetic Workflow

Caption: General workflow for the synthesis of pyridinylboronic acids.

Experimental Protocol: Synthesis

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the appropriate 2-halo-4-(methoxycarbonyl)pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Halogen-Metal Exchange : Cool the solution to -78°C and slowly add an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent. Stir the mixture at this temperature for a specified time to ensure complete formation of the organometallic intermediate.

-

Borylation : To the cooled solution, add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the low temperature. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis : Quench the reaction by the slow addition of an aqueous acid solution (e.g., HCl).

-

Work-up : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup : In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition : Add an appropriate solvent system, such as a mixture of 1,4-dioxane and water.

-

Degassing : Degas the reaction mixture by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction : Heat the mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification : Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Characterization Methods

Accurate characterization is crucial to confirm the identity and purity of this compound. The following are standard analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. ¹H, ¹³C, and ¹¹B NMR spectra provide detailed structural information. To overcome the potential for complex spectra due to the formation of boroxines, using a coordinating deuterated solvent like DMSO-d₆ is recommended.[5]

-

Sample Preparation : Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

-

Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing : Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique for this class of compounds.

-

Sample Preparation : Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in the initial mobile phase.

-

Chromatography : Inject the sample onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).

-

Mass Analysis : The eluent from the HPLC is directed into the mass spectrometer for analysis, typically in positive ion mode for this compound.

Caption: Workflow for the analytical characterization of the compound.

Applications in Drug Discovery

Pyridine-containing boronic acids are of significant interest in drug discovery due to the prevalence of the pyridine scaffold in biologically active molecules.[6] While specific biological activities for this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate allows for the generation of libraries of novel compounds for screening against various therapeutic targets. Boronic acids themselves have been successfully developed into drugs, such as the proteasome inhibitor Bortezomib.

Conclusion

This compound is a valuable and versatile reagent for synthetic and medicinal chemists. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols for its synthesis, purification, and characterization, is essential for its effective application in the development of novel chemical entities. This guide provides a foundational resource for researchers working with this important building block.

References

- 1. 1150114-30-9|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(Methoxycarbonyl)pyridine-4-boronic acid | 1150114-30-9 [m.chemicalbook.com]

- 4. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

Physicochemical Properties of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid , identified by the CAS number 1150114-30-9 , is a boronic acid derivative of pyridine with a methoxycarbonyl substituent. This compound serves as a valuable building block in medicinal chemistry and materials science. This document provides a concise summary of its molecular weight and chemical formula.

Key Molecular Data

The fundamental molecular properties of this compound are detailed below. The molecular formula delineates the elemental composition of the molecule, while the molecular weight provides the mass of one mole of the substance. These parameters are crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C7H8BNO4[1][][3][4][5] |

| Molecular Weight | 180.96 g/mol [1] |

| 181.0 g/mol [][5] | |

| 180.95 g/mol [3] | |

| CAS Number | 1150114-30-9[1][][3][4][5] |

The slight variations in the reported molecular weight values are attributable to differences in calculation methods and rounding conventions employed by various chemical data providers. For most practical purposes in a laboratory setting, these values can be used interchangeably.

References

stability and storage conditions for (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in various synthetic applications.

Introduction

This compound is a heterocyclic boronic acid derivative frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The presence of both a pyridine ring and a boronic acid moiety makes it a valuable reagent for the synthesis of complex molecules in medicinal chemistry and materials science[1]. However, like many boronic acids, particularly those containing heterocyclic systems, it is susceptible to degradation, which can impact its reactivity and the yield of desired products[2][3]. This guide outlines the known stability challenges and provides best practices for its storage and handling.

Recommended Storage Conditions

To maintain the integrity and reactivity of this compound, it is crucial to adhere to specific storage conditions. The following table summarizes the recommended conditions based on information from chemical suppliers and safety data sheets.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Store in a freezer, under -20°C.[4] Some related compounds are stored at 2-8°C. | [4][5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4][5] | [4][5] |

| Moisture | Keep in a dry environment. The compound is moisture-sensitive.[5] | [5] |

| Light | Store in a tightly closed, light-resistant container. | General Practice |

| Container | Use a tightly sealed container. Do not pack in metal containers.[5] | [5] |

| Transportation | Cold-chain transportation is recommended.[4][6] | [4][6] |

Stability Profile and Degradation Pathways

Boronic acids are known to undergo degradation through several pathways, with 2-heterocyclic boronic acids being particularly unstable[2][3]. The primary degradation mechanisms include protodeboronation, oxidation, and polymerization.

-

Protodeboronation: This is a common degradation pathway for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often accelerated by moisture and acidic or basic conditions.

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air, to form the corresponding alcohol (phenol in the case of aryl boronic acids). Studies on peptide boronic acid derivatives have shown that oxidative degradation can be a major pathway, leading to the cleavage of the boronic acid group to yield an alcohol[7].

-

Polymerization/Anhydride Formation: Boronic acids can undergo dehydration to form boroxines (cyclic trimers) or other polymeric anhydrides. This process is reversible upon the addition of water.

The stability of boronic acids can be enhanced by converting them into boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[2][3][8] MIDA boronates, in particular, have been shown to be air-stable and can release the corresponding boronic acid in situ under specific reaction conditions[2][3].

Below is a diagram illustrating the potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to various stress conditions and monitoring its degradation over time using stability-indicating analytical methods.

General Experimental Protocol for Stability Testing

-

Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers.

-

Stress Conditions: Expose the samples to a range of conditions, including:

-

Elevated Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Humidity: Expose samples to different relative humidity levels (e.g., 25% RH, 75% RH).

-

Light: Expose samples to UV and visible light.

-

pH: Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, 7, 9) to assess hydrolytic stability.

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

Analytical Methods: Analyze the samples using stability-indicating methods such as:

-

High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of degradation products and aid in structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to degradation products.

-

-

Data Analysis: Plot the concentration of the parent compound against time for each condition to determine the degradation rate and shelf life.

The following diagram illustrates a typical workflow for a stability study.

Summary of Best Practices

To ensure the longevity and reliability of this compound in a laboratory setting, the following best practices are recommended:

-

Procurement and Receiving: Whenever possible, procure the material from suppliers that provide cold-chain shipping.[4][6] Upon receipt, immediately transfer the compound to a freezer at -20°C.

-

Storage: Store the compound in its original, tightly sealed container under an inert atmosphere. If the original container is large, consider aliquoting the material into smaller, single-use vials to minimize exposure to air and moisture during repeated use.

-

Handling: When handling the compound, allow it to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid. Handle the material in a glove box or under a stream of inert gas if possible.

-

Disposal: Dispose of any unused or degraded material in accordance with local regulations for chemical waste.

By following these guidelines, researchers can minimize the degradation of this compound, ensuring its effectiveness in synthetic protocols and contributing to more reliable and reproducible scientific outcomes.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1150114-30-9|this compound|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. (2-Fluoro-3-(methoxycarbonyl)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

Spectroscopic and Analytical Profile of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectral data and outlines a standard workflow for its analysis. Due to the limited availability of public experimental spectral data for this specific compound, representative data from a structurally related analogue is provided for illustrative purposes.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈BNO₄ |

| Molecular Weight | 180.95 g/mol |

| CAS Number | 1150114-30-9 |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

NMR Spectral Data

Table 1: Representative ¹H NMR Spectral Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | Pyridine H-6 |

| ~8.2 | s | 1H | Pyridine H-3 |

| ~7.9 | d | 1H | Pyridine H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~8.0 (broad s) | 2H | -B(OH)₂ |

Table 2: Representative ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~150 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~138 | Pyridine C-4 (ipso-B) |

| ~127 | Pyridine C-5 |

| ~122 | Pyridine C-3 |

| ~53 | -OCH₃ |

Experimental Protocols: NMR Spectroscopy

A standardized protocol for the acquisition of NMR spectra for pyridinylboronic acids is crucial for ensuring data quality and reproducibility.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for boronic acids due to its ability to minimize the formation of cyclic anhydrides (boroxines), which can lead to spectral complexity. Methanol-d₄ can also be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

¹H NMR Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Workflow and Process Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: General synthetic workflow for pyridinylboronic acids.

Caption: Standard workflow for NMR spectroscopic analysis.

This guide serves as a foundational resource for the analytical characterization of this compound. Adherence to these protocols will facilitate the generation of high-quality, reliable data essential for research and development activities.

Safety and Handling of Pyridinylboronic Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for pyridinylboronic acids, a class of reagents widely utilized in pharmaceutical and chemical research, most notably as coupling partners in Suzuki-Miyaura reactions. Due to their unique chemical properties, including inherent instability under certain conditions, a thorough understanding of their hazards and proper handling procedures is paramount to ensure laboratory safety and experimental success.

Hazard Identification and Classification

Pyridinylboronic acids are generally classified as irritants and may be harmful if ingested or inhaled. The primary hazards associated with these compounds are summarized below. It is crucial to consult the specific Safety Data Sheet (SDS) for the particular pyridinylboronic acid isomer being used, as hazards can vary.

GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Warning[1]

Toxicological Data

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure to pyridinylboronic acids. The following PPE should be worn when handling these chemicals:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation. |

| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust formation is unavoidable, a NIOSH-approved respirator for dusts may be necessary. | Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[5] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the stability of pyridinylboronic acids and ensuring a safe laboratory environment.

Handling

-

Ventilation: Always handle pyridinylboronic acids in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5]

-

Avoid Dust Formation: These compounds are often fine powders. Handle them carefully to avoid generating dust.

-

Inert Atmosphere: For sensitive applications and long-term storage, handling under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

-

Avoid Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[4]

Storage

-

Container: Store in a tightly closed container.

-

Conditions: Keep in a cool, dry place away from light.[4] Some pyridinylboronic acids may require storage at reduced temperatures (e.g., -20°C).

-

Moisture: Protect from moisture, as this can contribute to degradation.

Stability and Reactivity

Pyridinylboronic acids exhibit variable stability, which is a critical consideration for their use in synthesis.

-

General Stability: They are generally stable under normal, dry conditions.

-

Protodeboronation: A common decomposition pathway for pyridinylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This is particularly rapid for 2-pyridylboronic acid under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[6][7] 3- and 4-pyridylboronic acids are generally more stable and undergo very slow protodeboronation at very basic pH (>12).[7][8]

-

Hazardous Decomposition Products: Upon combustion, pyridinylboronic acids can produce hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and boron oxides.[4]

Experimental Protocols

The following sections provide detailed methodologies for key procedures involving pyridinylboronic acids.

General Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of pyridinylboronic acids in a laboratory setting.

Protocol for Reaction Quenching and Aqueous Workup

This protocol is designed to quench a reaction mixture containing a pyridinylboronic acid (e.g., after a Suzuki-Miyaura coupling) and remove the boron-containing byproducts.

Materials:

-

Reaction mixture

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature.

-

Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate.

-

Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will help to remove water-soluble inorganic salts and some boron-containing species.

-

Brine Wash: Wash the organic layer with brine. This helps to break up emulsions and further remove water.

-

Separate Layers: Carefully separate the organic layer from the aqueous layer.

-

Dry the Organic Layer: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can then be purified by standard techniques such as flash column chromatography.

Waste Disposal Decision Tree

Proper disposal of pyridinylboronic acid waste is crucial. The following diagram provides a decision-making framework for waste management.

First Aid Measures

In case of exposure to pyridinylboronic acids, follow these first aid procedures and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person.[1]

Conclusion

Pyridinylboronic acids are valuable reagents in modern organic synthesis. A comprehensive understanding of their associated hazards, stability, and proper handling procedures is essential for their safe and effective use in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe working environment. Always prioritize consulting the specific Safety Data Sheet for the compound in use and follow all institutional safety protocols.

References

- 1. fishersci.com [fishersci.com]

- 2. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling reactions. The presence of an electron-withdrawing methoxycarbonyl group on the pyridine ring influences the reactivity of the boronic acid, necessitating careful optimization of reaction conditions to achieve high yields. This guide will cover recommended catalysts, bases, solvents, and detailed experimental procedures, along with troubleshooting advice. The resulting 4-aryl-2-(methoxycarbonyl)pyridine products are valuable intermediates in the development of various therapeutic agents.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (e.g., aryl, vinyl, or alkyl halides and triflates) in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

A critical challenge in the Suzuki-Miyaura coupling of pyridylboronic acids is the potential for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source. This is particularly relevant for electron-deficient pyridylboronic acids.[2] Careful selection of the base, solvent, and temperature is crucial to minimize this side reaction.

Data Presentation: Reaction Conditions and Yields

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following tables provide representative reaction conditions and expected yield ranges based on studies of structurally similar and electron-deficient pyridylboronic acids.[2] These tables should serve as a valuable starting point for reaction optimization.

Table 1: Recommended Catalysts, Ligands, Bases, and Solvents

| Component | Recommended Reagents | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | The choice of catalyst can significantly impact yield. Pd(PPh₃)₄ is a good starting point. For challenging couplings, using a palladium source with a specialized ligand is often beneficial. |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands can enhance catalyst stability and promote efficient oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | The choice of base is critical to activate the boronic acid for transmetalation while minimizing protodeboronation. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Anhydrous solvents may be necessary in some cases to suppress protodeboronation. |

Table 2: Representative Suzuki-Miyaura Coupling of Pyridylboronic Acids with Various Aryl Halides

| Aryl Halide | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Methyl 4-(4-methoxyphenyl)picolinate | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 70-90 |

| 4-Bromotoluene | Methyl 4-(p-tolyl)picolinate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 65-85 |

| 1-Bromo-4-(trifluoromethyl)benzene | Methyl 4-(4-(trifluoromethyl)phenyl)picolinate | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 60-80 |

| 4-Bromobenzonitrile | Methyl 4-(4-cyanophenyl)picolinate | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 60-85 |

| 3-Bromopyridine | Methyl 4-(pyridin-3-yl)picolinate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile/H₂O | 85 | 50-75 |

Note: The yields presented are typical ranges for analogous reactions and may vary depending on the specific substrate and reaction conditions.[2]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (0.03-0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 4-arylpicolinate.

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand

Materials:

-

This compound (1.5 equiv)

-

Aryl bromide or chloride (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Glovebox (recommended for handling air-sensitive reagents)

Procedure:

-

Inside a glovebox, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) to a dry reaction vial equipped with a stir bar.

-

Add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Add anhydrous, degassed 1,4-dioxane to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Potential Application in Kinase Inhibition Signaling Pathway

The 4-aryl-2-picolinate scaffold, produced from the Suzuki-Miyaura coupling of this compound, is a structural motif found in molecules investigated as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. The diagram below illustrates a simplified generic kinase signaling pathway and the potential point of intervention for an inhibitor.[3]

Caption: A simplified diagram of a kinase signaling pathway and the inhibitory action of a 4-aryl-2-picolinate derivative.

References

- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Substituted Pyridinylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-substituted pyridinylboronic acids, a critical transformation in the synthesis of pharmaceuticals and functional materials. This document addresses the inherent challenges of this reaction, offers a comparative overview of catalyst systems, and provides detailed experimental protocols.

Introduction: The "2-Pyridyl Problem"

The Suzuki-Miyaura coupling of 2-pyridinylboronic acids is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem"[1]. The primary difficulty lies in the instability of the 2-pyridinylboronic acid, which is susceptible to rapid protodeboronation under typical basic reaction conditions[1]. The nitrogen atom at the 2-position of the pyridine ring is thought to facilitate the cleavage of the C-B bond, leading to the formation of pyridine as an unproductive byproduct[1]. To overcome this challenge, significant research has focused on the development of stabilized 2-pyridinylboron reagents and highly efficient palladium catalyst systems.

Strategies for Effective Coupling

Two main strategies have proven effective in addressing the challenges of coupling 2-substituted pyridinylboronic acids:

-

Use of Stabilized Boron Reagents: To prevent protodeboronation, various stabilized 2-pyridinylboron reagents have been developed. These are often more stable to storage and reaction conditions than the corresponding boronic acids. Common examples include:

-

N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under reaction conditions.

-

Lithium triisopropyl 2-pyridylborates: These borate salts exhibit enhanced stability and reactivity.[2]

-

N,N-diethanolamine boronates: The intramolecular coordination between nitrogen and boron provides stability.

-

Cyclic triolborates: These offer another class of stabilized boron reagents.

-

-

Judicious Choice of Catalyst System: The selection of the palladium catalyst and, most importantly, the ligand is critical for a successful coupling reaction. Modern, bulky, and electron-rich ligands have demonstrated superior performance compared to traditional ligands like triphenylphosphine (PPh₃)[1].

Comparative Performance of Palladium Catalyst Systems

The choice of the palladium source and ligand significantly impacts the yield and scope of the Suzuki-Miyaura coupling of 2-pyridinylboronic acids. Below is a summary of commonly used catalyst systems and their general performance characteristics.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acid Derivatives

| Ligand Type | Specific Examples | Key Features & Performance |

| Traditional Phosphines | PPh₃ | Often gives low to moderate yields with 2-pyridinylboronic acids due to catalyst decomposition and slow reaction rates. |

| Biaryl Phosphines | RuPhos, XPhos, SPhos | Considered the state-of-the-art for this transformation.[1] They are bulky and electron-rich, promoting efficient oxidative addition and reductive elimination while stabilizing the palladium catalyst. Generally provide high yields for a broad range of substrates, including sterically hindered and electronically diverse partners.[1] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Sterically demanding NHCs can form highly active, monoligated palladium complexes. They have shown to be robust and versatile for challenging couplings. |

| Phosphine Oxides | Diaryl or dialkyl phosphine oxides | Have been found to be highly active supporting ligands for the coupling of 2-pyridyl boron derivatives, particularly with aryl bromides and chlorides. |

Table 2: Quantitative Yields for the Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides

Reaction Conditions: 1 equiv of aryl halide, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of base, Pd₂(dba)₃/ligand catalyst system in dioxane.[2]

| Entry | Aryl Halide | Ligand | Base | Yield (%) |

| 1 | 3,5-Bis(trifluoromethyl)bromobenzene | 1 | KF | 82 |

| 2 | 4-Bromoanisole | 1 | KF | 74 |

| 3 | 5-Bromopyrimidine | 1 | KF | 91 |

| 4 | 4-Bromoisoquinoline | 1 | KF | 82 |

| 5 | 4-Chlorobenzonitrile | 2 | KF | 73 |

| 6 | 4-n-Butylchlorobenzene | 2 | KF | 76 |

| 7 | 4-Chloroanisole | 2 | KF | 78 |

| 8 | 3-Chloropyridine | 2 | KF | 91 |

Ligand 1 and 2 are specific phosphine oxide ligands detailed in the source literature.[2]

Table 3: Comparison of Catalyst Systems for the Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |

| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |

| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |

| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 |

Note: Yields are representative and can vary based on the specific substrates, reagent purity, and precise reaction conditions.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of 2-substituted pyridinylboron reagents.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Stabilized 2-Pyridylboron Reagents with Aryl Halides

Materials:

-

Aryl halide (1.0 equiv)

-

Stabilized 2-pyridylboron reagent (e.g., lithium triisopropyl 2-pyridylboronate) (1.5 equiv)

-

Palladium source (e.g., Pd₂(dba)₃) (1-2 mol% Pd)

-

Ligand (e.g., XPhos) (2-4 mol%)

-

Base (e.g., K₃PO₄ or KF) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, the stabilized 2-pyridylboron reagent, the palladium source, the ligand, and the base.

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum or a Teflon screw cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Protocol 2: High-Throughput Screening of Ligands

For optimizing the reaction conditions for a new substrate, a high-throughput screening of different ligands can be performed in parallel.

Materials:

-

Array of reaction vials (e.g., 96-well plate or individual vials)

-

Stock solutions of the aryl halide, 2-pyridylboron reagent, palladium precursor, and base in a suitable solvent.

-

A selection of ligands (e.g., PPh₃, XPhos, SPhos, RuPhos, IPr, etc.)

Procedure:

-

Preparation: Prepare stock solutions of the common reagents to ensure accurate and rapid dispensing.

-

Dispensing: To each reaction vial, add the required amounts of the aryl halide, 2-pyridylboron reagent, palladium precursor, and base from the stock solutions.

-

Ligand Addition: Add a different ligand to each designated vial.

-

Reaction: Seal the vials, place them in a heated shaker block under an inert atmosphere, and run the reactions at the desired temperature for a set period.

-

Analysis: After the reaction time, quench the reactions and analyze the product formation in each vial using a high-throughput analytical technique like LC-MS to determine the relative yields and identify the optimal ligand.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

Caption: A typical experimental workflow for comparative ligand screening.

Decision Logic for Catalyst System Selection

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid is a valuable building block for introducing a functionalized pyridine moiety. However, the presence of the nitrogen atom in the pyridine ring and the boronic acid functionality can present challenges, such as catalyst inhibition and protodeboronation.[3][4] Careful optimization of reaction conditions is therefore crucial for achieving high yields and reproducibility.

These application notes provide a comprehensive guide to the optimal reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, based on established protocols for structurally similar compounds.

Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table summarizes recommended starting conditions for optimization.

Table 1: Recommended Catalysts, Bases, and Solvents for Coupling with Pyridylboronic Acids

| Component | Recommendation | Rationale & Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require a ligand.[1] Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is often effective for heteroaryl couplings.[5][6] |

| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), PPh₃, PCy₃ | Electron-rich and sterically bulky phosphine ligands are crucial for promoting the catalytic cycle and preventing catalyst deactivation.[4] Buchwald ligands are often highly effective for challenging couplings.[7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is critical and often substrate-dependent.[8] K₃PO₄ and Cs₂CO₃ are strong inorganic bases that are frequently effective. KF can be a milder option that minimizes side reactions like protodeboronation.[1][9] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, Acetonitrile/H₂O, DMF | A mixture of an organic solvent and water is commonly used.[10] The aqueous component is often necessary for the base to be effective and to facilitate the transmetalation step.[11] Anhydrous conditions can also be employed, particularly with certain boronate esters.[12] |

| Temperature | 80-120 °C | The reaction temperature typically ranges from 80 to 120 °C.[3][13] Microwave heating can significantly reduce reaction times.[14] |

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization for specific substrates is highly recommended.

Protocol 1: Conventional Heating

This protocol is a standard procedure for Suzuki-Miyaura coupling using conventional heating.

Materials:

-

This compound (1.2 - 1.5 equiv.)

-

Aryl or heteroaryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.[3]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13][15]

-

Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.[3]

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).[15] Monitor the reaction's progress by an appropriate analytical technique (e.g., TLC, LC-MS).[13]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13][14]

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Procedure:

-

Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst, and base.[14]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.[14]

-

Solvent Addition: Add the degassed solvent system via syringe.[14]

-

Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[14]

-

Work-up and Purification: Follow steps 5 and 6 from the conventional heating protocol.[14]

Troubleshooting and Key Considerations

Heteroaryl boronic acids, particularly those of the pyridine series, can be prone to specific side reactions.

Table 2: Common Issues and Troubleshooting Strategies

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Inactive catalyst; Protodeboronation of the boronic acid.[16] | Use a fresh batch of catalyst and high-purity, anhydrous solvents. Consider using a milder base like KF or running the reaction at a lower temperature to minimize protodeboronation.[7][16] |

| Protodeboronation | The C-B bond is cleaved, replacing the boronic acid with a hydrogen atom. This is a common issue with unstable 2-pyridylboronic acids.[7] | Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate.[7][17] Minimize reaction time and temperature.[7] |

| Homocoupling | Two molecules of the boronic acid couple to form a symmetrical bipyridine. This can be promoted by the presence of oxygen or certain Pd(II) species.[16] | Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[16] Using a Pd(0) source or a precatalyst that rapidly generates Pd(0) can be beneficial.[16] |

| Irreproducible Results | Instability of the boronic acid upon storage; variations in solvent quality (presence of oxygen or water).[7] | Use freshly purchased or verified boronic acid. Ensure consistent quality and proper degassing of solvents for every reaction.[7] |

Visualizations

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[18]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. youtube.com [youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid as a key building block in the synthesis of bioactive molecules. This reagent is particularly valuable for introducing a substituted pyridine moiety, a common scaffold in a wide range of pharmaceuticals, including kinase inhibitors. The following sections detail the utility of this compound in Suzuki-Miyaura cross-coupling reactions, provide generalized experimental protocols, and discuss potential biological applications and relevant signaling pathways.

Introduction

This compound is an organoboron compound that serves as a versatile intermediate in organic synthesis. Boronic acids are widely recognized for their stability, low toxicity, and versatile reactivity, making them crucial reagents in medicinal chemistry.[1][2] The pyridine ring is a prevalent motif in many biologically active molecules, and this particular reagent allows for the introduction of a pyridine core with a methoxycarbonyl group at the 2-position, which can be a key interaction point with biological targets or a handle for further synthetic modifications. The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery.[3]

Key Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its presence can influence a molecule's pharmacological activity, solubility, and metabolic stability. This compound is particularly useful for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl-aryl structure. The pyridine moiety can form critical hydrogen bond interactions within the ATP-binding pocket of kinases.

-

Anticancer Agents: Pyridine-containing compounds have shown significant potential in the development of novel anticancer therapies.

-

Antiviral and Antibacterial Agents: The unique electronic properties of the pyridine ring can be leveraged to design potent antimicrobial agents.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These should be considered as a starting point, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from standard procedures for pyridylboronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask or microwave vial), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Data Presentation

| Compound Class | Target | Representative Compound Structure | IC₅₀/EC₅₀ | Reference |

| HPK1 Inhibitor | HPK1 | 2-substituted-pyridin-4-yl macrocycle | 1.22 nM | |

| MSK1 Inhibitor | MSK1 | 2-aminobenzimidazole derivative | ~2 µM (in vitro IL-6 release) | |

| Anticancer | MCF-7 and MDA-MB-231 cell lines | Pyrano[3,2-c]pyridone derivative | 35.7 µM (MCF-7), 16.8 µM (MDA-MB-231) |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for Suzuki-Miyaura coupling.

Signaling Pathway

Molecules synthesized using this compound are often designed as kinase inhibitors. The diagram below represents a simplified, generic kinase signaling pathway that is a common target in drug discovery.

Caption: Simplified kinase signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for accessing complex molecular architectures that are relevant to drug discovery. The protocols and information provided herein serve as a guide for researchers to explore the potential of this reagent in developing novel therapeutics. Further investigation and optimization of reaction conditions will undoubtedly expand its applications in medicinal chemistry.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-(Methoxycarbonyl)pyridin-4-yl)boronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid and its derivatives (such as the pinacol ester) with a variety of aryl halides. The resulting 4-aryl-2-(methoxycarbonyl)pyridine core is a key structural element in numerous pharmaceutical compounds. Due to the electron-deficient nature of the pyridine ring, particularly with an ester at the 2-position, careful optimization of reaction conditions is often necessary to achieve high yields and minimize side reactions.

Core Concepts and Considerations

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.

When coupling pyridine-based boronic acids, several challenges can arise:

-

Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.

-

Protodeboronation: The boronic acid or ester can be susceptible to hydrolysis and subsequent protodeboronation, especially under basic conditions, leading to the formation of the corresponding unsubstituted pyridine.

-

Ligand-Derived Impurities: In some cases, impurities derived from the aryl groups of phosphine ligands can be formed, complicating purification.[1]

To overcome these challenges, the careful selection of the palladium precursor, ligand, base, and solvent system is crucial. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), is often beneficial for promoting the desired coupling and minimizing side reactions.[2]

Tabulated Quantitative Data

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound pinacol ester and analogous pyridine boronic acid derivatives with various aryl halides. These data provide a starting point for reaction optimization.

Table 1: Coupling of this compound Pinacol Ester with Aryl Bromides

| Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | 85-95 | Analogous System |

| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 16 | 80-90 | Analogous System |

| 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 75-85 | Analogous System |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 85 | 24 | 70-80 | Analogous System |

| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 65-75 | Analogous System |

Note: "Analogous System" indicates that the conditions are based on successful couplings of structurally similar pyridine boronic esters found in the literature, as direct data for the specified boronic acid was limited.

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura coupling of this compound or its pinacol ester with aryl halides.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol is a general procedure that can be adapted for a wide range of aryl bromides and iodides.

Materials:

-

This compound or its pinacol ester (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)) (1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

-

Degassed water

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add the this compound/ester, aryl halide, palladium catalyst, ligand (if used), and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the degassed solvent and water (if using a biphasic system).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

-

This compound or its pinacol ester (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)

-

Degassed solvent (e.g., dioxane/water, DMF)

Procedure:

-

In a microwave reaction vessel, combine the this compound/ester, aryl halide, palladium catalyst, and base.

-

Add the degassed solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Work up and purify the product as described in Protocol 1.

Visualizations

Experimental Workflow

Catalytic Cycle of the Suzuki-Miyaura Coupling

References

- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-(Methoxycarbonyl)pyridin-4-yl)boronic Acid with Heteroaryl Bromides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid with a variety of heteroaryl bromides. This reaction is a cornerstone in medicinal chemistry for the synthesis of 4-heteroarylpyridine derivatives, a scaffold present in numerous biologically active molecules and approved pharmaceuticals. The protocols and data presented herein are designed to enable researchers to efficiently synthesize these valuable compounds and to provide context for their application in drug discovery, particularly in the development of novel anticancer agents.

Introduction

The pyridine ring is a privileged scaffold in drug design, known for its ability to modulate the physicochemical properties of molecules, leading to improved solubility and target engagement. Specifically, the 4-arylpyridine substructure is a key component in several active pharmaceutical ingredients. The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for the formation of C-C bonds between aryl and heteroaryl rings. It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.

The coupling of this compound or its corresponding esters with heteroaryl bromides yields methyl 4-(heteroaryl)picolinates. These products are of significant interest in drug discovery as they can serve as precursors to a variety of therapeutic candidates. Research has shown that compounds bearing this core structure exhibit potent biological activities, including the inhibition of key signaling pathways implicated in cancer progression.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridylboronic acids with various aryl and heteroaryl bromides, based on literature precedents for analogous systems. These data provide a baseline for optimizing the coupling of this compound.

Table 1: General Suzuki-Miyaura Reaction Conditions and Yields for Coupling of Pyridylboronic Acids with Heteroaryl Bromides

| Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O | 80 | 22-70 | 50-85 | |

| 5-Bromopyrimidine | Pd₂(dba)₃ (1.5) | 1 (Phosphine Oxide) (4.5) | KF (3.0) | Dioxane | 100 | 12 | 91 | |

| 4-Bromoisoquinoline | Pd₂(dba)₃ (1.5) | 1 (Phosphine Oxide) (4.5) | KF (3.0) | Dioxane | 100 | 12 | 82 | |

| 2-Bromo-5-nitrothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O | 80 | 24 | 60-75 | |

| 2,5-Dibromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O | 80 | 48 | 34 |

Table 2: Biological Activity of Selected 4-Arylpyridine Derivatives

| Compound Class | Target Cell Line | Biological Activity | IC₅₀ (µM) | Reference |

| 4-Aryl-1,4-dihydropyridines | HeLa (Cervical Cancer) | Cytotoxicity | 2.3 - 4.1 | |

| 4-Aryl-1,4-dihydropyridines | MCF-7 (Breast Cancer) | Cytotoxicity | 5.2 - 11.9 | |

| Pyrazolo[3,4-b]pyridines | Hela (Cervical Cancer) | Anticancer Activity | 2.59 | |

| Pyrazolo[3,4-b]pyridines | MCF7 (Breast Cancer) | Anticancer Activity | 4.66 | |

| Pyrazolo[3,4-b]pyridines | HCT-116 (Colon Cancer) | Anticancer Activity | 1.98 | |

| N-methyl-picolinamide derivatives | Various Cancer Cell Lines | Anti-proliferative Activity | Potent (specifics in ref) |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction, which can be adapted for the specific coupling of this compound with various heteroaryl bromides.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general method suitable for a wide range of heteroaryl bromides.

Materials:

-

This compound or its pinacol ester (1.2 equiv)

-

Heteroaryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 v/v)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the heteroaryl bromide (1.0 equiv), this compound or its pinacol ester (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add degassed DMF and degassed water to the vessel.

-

Add sodium carbonate (2.0 equiv).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-